molecular formula C16H29N3O7 B561669 Aminocaproic Nitrilotriacetic Acid CAS No. 1043881-31-7

Aminocaproic Nitrilotriacetic Acid

Cat. No.: B561669
CAS No.: 1043881-31-7
M. Wt: 375.422
InChI Key: FHJGDBAWMRVKAB-LBPRGKRZSA-N
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Description

Aminocaproic Nitrilotriacetic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Aminocaproic acid is an antifibrinolytic agent used to treat serious bleeding conditions, especially when the bleeding occurs after dental surgery or other kinds of surgery .


Molecular Structure Analysis

The molecular formula of this compound is C6 H13 N O2 . C6 H9 N O6 and its molecular weight is 322.31 . Nitrilotriacetic acid (NTA) is the aminopolycarboxylic acid with the formula N(CH 2 CO 2 H) 3 .


Physical and Chemical Properties Analysis

Nitrilotriacetic acid (NTA) is a colourless solid . The molecular weight of this compound is 322.31 .

Scientific Research Applications

  • Environmental Impact Assessment : Aminopolycarboxylates, including Nitrilotriacetic Acid, are widely used in industrial and domestic applications. Their occurrence in the aquatic environment, due to their high polarity and partly low degradability, raises environmental concerns. Studies in Germany have documented their presence in various types of water, including industrial and domestic waste waters, surface waters, raw waters, and drinking waters (Schmidt, Fleig, Sacher, & Brauch, 2004).

  • Medical Applications : Aminocaproic Acid has demonstrated potential in enhancing bone healing. Research shows it can lead to osteogenic differentiation in a murine femur fracture model, suggesting a new use for this FDA-approved drug (Bravo et al., 2018). Additionally, its role in controlling bleeding in various medical contexts, including hematological malignancy, has been explored (Marshall, Li, Drucker, & Dzik, 2016).

  • Biochemistry and Molecular Biology : Nitrilotriacetic Acid is used for its strong chelating properties and in protein purification processes. Research has developed tris-nitrilotriacetic acids with subnanomolar affinity toward hexahistidine-tagged molecules, enhancing the stability of complexes with proteins (Huang et al., 2009).

  • Chemical Studies for Immunological Applications : Nitrilotriacetic acid derivatives have been used in immunological studies, particularly in the development of synthetic immunological determinants for research in immunology (Brownstone, Mitchison, & Pitt-Rivers, 1966).

  • Toxicology and Pharmacology : Studies have investigated the metabolism and potential toxicological effects of Nitrilotriacetic Acid in different species. For example, its metabolism was detailed in rats, highlighting its excretion unchanged in the urine and minimal retention in the body (Michael & Wakim, 1971).

Safety and Hazards

Aminocaproic acid may form combustible dust concentrations in air, cause serious eye irritation, and may cause cancer . It is recommended to use only under a chemical fume hood, avoid getting in eyes, on skin, or on clothing, and ensure adequate ventilation .

Future Directions

Aminocaproic acid is currently approved by the FDA for managing and treating acute bleeding disorders resulting from elevated fibrinolytic activity . Future research may focus on expanding its applications and improving its safety profile.

Properties

IUPAC Name

(2S)-6-(6-aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O7/c17-8-4-1-2-7-13(20)18-9-5-3-6-12(16(25)26)19(10-14(21)22)11-15(23)24/h12H,1-11,17H2,(H,18,20)(H,21,22)(H,23,24)(H,25,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJGDBAWMRVKAB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652426
Record name N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043881-31-7
Record name N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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